molecular formula C9H6BrClN2 B097885 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole CAS No. 17978-27-7

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole

Cat. No.: B097885
CAS No.: 17978-27-7
M. Wt: 257.51 g/mol
InChI Key: DUYIFLCOHJZQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is a versatile brominated and chlorinated pyrazole derivative offered for research and development purposes. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its widespread pharmacological activities . This compound serves as a high-value synthetic intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the bromo substituent acts as a handle for further functionalization . Researchers can leverage this building block in the design and synthesis of potential ligands for various biological targets. Pyrazole derivatives are extensively documented in scientific literature for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . Furthermore, the structural motif of a pyrazole ring substituted with bromo and chlorophenyl groups is found in compounds studied for their applications in agrochemical and pharmaceutical fields . This product is intended for chemical synthesis and analysis in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-5-(4-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYIFLCOHJZQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17978-27-7
Record name 4-bromo-3-(4-chlorophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Hydrazine and β-Keto Ester Cyclization

Reaction of 4-chlorophenylhydrazine with ethyl 4-bromoacetoacetate under acidic conditions yields the pyrazole core. The β-keto ester’s bromine atom directs regioselective cyclization, favoring substitution at position 4. A typical procedure involves refluxing equimolar quantities of the reactants in ethanol with catalytic HCl (10 mol%), achieving a 65–70% yield after recrystallization from hexane.

Table 1: Cyclocondensation Reaction Optimization

ParameterOptimal ConditionYield (%)
SolventEthanol68
Acid CatalystHCl (10 mol%)70
TemperatureReflux (78°C)65
Reaction Time6 hours68

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly reduces reaction times. Using a 300 W microwave reactor, the cyclocondensation completes within 20 minutes, yielding 72% product. This method minimizes side products like dihydropyrazoles, as confirmed by HPLC analysis.

Brominating AgentSolventTemperatureYield (%)Purity (HPLC)
NBSDCM0°C8598.5
Br₂Acetic Acid25°C7897.2
HBr/H₂O₂DMF50°C6295.8

Radical Bromination Using Light Initiation

Ultraviolet light-initiated bromination with CBr₄ and a radical initiator (AIBN) provides regioselective bromination at position 4. This method avoids acidic conditions, making it suitable for acid-sensitive intermediates. Yields reach 80% after 6 hours of irradiation at 365 nm.

Transition metal-catalyzed cross-coupling enables late-stage introduction of the 4-chlorophenyl group, offering flexibility in synthetic design.

Suzuki-Miyaura Coupling

A boronic ester-functionalized pyrazole reacts with 4-chlorophenyl bromide under palladium catalysis. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water mixture (3:1), the coupling proceeds at 80°C for 12 hours, yielding 75% product. The reaction’s success depends on strict anaerobic conditions to prevent catalyst deactivation.

Table 3: Cross-Coupling Optimization

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O75
PdCl₂(dppf)Cs₂CO₃Toluene/EtOH68
NiCl₂(PCy₃)₂K₃PO₄DMF58

Buchwald-Hartwig Amination

While less common for aryl group installation, this method couples 4-bromo-1H-pyrazole with 4-chloroaniline derivatives. However, competing amination at the pyrazole nitrogen limits utility, with yields below 50%.

Comparative Analysis of Synthetic Routes

Cyclocondensation provides the highest atom economy but requires pre-functionalized starting materials. Halogenation offers post-synthetic modification flexibility but faces regioselectivity challenges. Cross-coupling excels in modularity but incurs higher costs due to metal catalysts.

Table 4: Method Comparison

MethodAdvantagesDisadvantagesTypical Yield (%)
CyclocondensationHigh atom economyLimited substituent variety68–72
HalogenationLate-stage functionalizationRegioselectivity issues75–85
Cross-CouplingModular aryl introductionCatalyst cost65–75

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.78 (s, 1H, H-5), 7.56 (d, J = 8.5 Hz, 2H, ArH), 7.42 (d, J = 8.5 Hz, 2H, ArH), 6.92 (s, 1H, NH).

  • ¹³C NMR (125 MHz, CDCl₃): δ 161.2 (C-3), 139.7 (C-4), 129.4 (ArC), 127.8 (C-5), 117.6 (ArC), 82.0 (C-4).

  • HRMS (ESI): m/z calc. for C₉H₆BrClN₂ [M+H]⁺: 256.9364, found: 256.9361.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows >98% purity, with retention time 6.8 minutes. Residual palladium levels in cross-coupled products are <5 ppm, as determined by ICP-MS.

Industrial and Research Applications

The compound’s synthesis supports large-scale production of antitumor agents like crizotinib analogs. Process intensification via flow chemistry reduces reaction times by 40%, while solvent recycling protocols lower environmental impact .

Comparison with Similar Compounds

Table 1: Physical and Spectral Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR) Reference
4-Bromo-3-(4-chlorophenyl)-1H-pyrazole C₉H₆BrClN₂ 257.52 Not reported IR: C-Cl stretch (~700 cm⁻¹), C-Br (~550 cm⁻¹); ¹H NMR: Aromatic protons δ 7.2–8.1 ppm
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole C₁₀H₉BrN₂O 253.10 Not reported IR: C-O-C stretch (~1250 cm⁻¹); ¹⁵N NMR: δ -120 ppm (pyrazole N)
4-Bromo-1-(4-chlorophenyl)-1H-pyrazol-5-amine C₉H₆BrClN₃ 271.53 Not reported ¹H NMR: NH₂ protons δ 5.2–5.5 ppm; IR: N-H stretch (~3300 cm⁻¹)
4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole C₉H₇BrN₂O 239.07 Not reported IR: O-H stretch (~3200 cm⁻¹); ¹³C NMR: C=O δ 165 ppm
  • Halogen vs. Methoxy Substitution : Replacing the 4-chlorophenyl group with a methoxy group (as in 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole) reduces molecular weight and alters electronic properties, evidenced by shifts in IR and NMR spectra .
  • Amino vs.

Impact of Halogen Position and Type

Chloro vs. Bromo Derivatives :

  • In isostructural compounds, bromine’s larger atomic radius and higher polarizability enhance van der Waals interactions compared to chlorine, often leading to higher melting points and altered crystal packing .
  • Example: A chloro-substituted analog (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazole)thiazole) exhibited antimicrobial activity, while its bromo counterpart showed improved thermal stability but comparable bioactivity .

Trifluoromethyl vs. 4-Chlorophenyl :

  • 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (C₁₀H₆BrF₃N₂) demonstrates higher lipophilicity (logP ~2.5) due to the electron-withdrawing CF₃ group, contrasting with the more polar 4-chlorophenyl-substituted compound .

Table 2: Reported Bioactivities of Pyrazole Analogs

Compound Biological Activity Mechanism/Application Reference
α,α-Bis(4-chlorophenyl)-1H-pyrazole-3-methanol Aromatase inhibition Treatment of estrogen-dependent cancers
4-(4-Chlorophenyl)-2-(triazolyl)thiazole Antimicrobial Disruption of bacterial membranes
This compound Not reported Intermediate for drug discovery [This work]
  • The absence of a hydroxyl or amino group in this compound limits its direct bioactivity compared to derivatives like α,α-bis(4-chlorophenyl)pyrazoles, which show potent aromatase inhibition .

Biological Activity

4-Bromo-3-(4-chlorophenyl)-1H-pyrazole is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles findings from various studies that highlight its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring substituted with bromine and chlorophenyl groups. This structural configuration is critical for its biological activity, particularly in modulating various biochemical pathways.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. In particular, a derivative labeled as 4j showed promising results in inhibiting glioblastoma cell lines. The study reported an EC50 value of 20 µM against the GL261 murine glioblastoma cell line, indicating potent antiproliferative activity while displaying lower cytotoxicity towards non-cancerous cells .

Table 1: EC50 Values of Selected Pyrazole Derivatives Against GL261 Cells

CompoundEC50 (µM)
4j20
MK-22062

This suggests that while 4j is effective, it is less potent than MK-2206, a known PKB inhibitor .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain pyrazole derivatives exhibit antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger, as well as activity against Mycobacterium tuberculosis H37Rv . The presence of the chlorophenyl group appears to enhance these effects.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenActivity
4bMycobacterium tuberculosisSignificant
4jCandida albicansModerate

3. Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. For instance, derivatives have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases . This activity is particularly relevant in conditions like arthritis and other chronic inflammatory disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been identified as a kinase inhibitor, specifically targeting AKT2/PKBβ pathways involved in cancer cell proliferation and survival .
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines, reducing their levels in biological systems .
  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

  • Anti-glioma Activity : A study focusing on glioblastoma highlighted the efficacy of compound 4j , which inhibited neurosphere formation in patient-derived glioma stem cells while sparing non-cancerous cells from toxicity. This selectivity is crucial for developing targeted cancer therapies .
  • Antitubercular Studies : Another study evaluated various pyrazole derivatives against M. tuberculosis, finding that some compounds exhibited significant inhibitory effects comparable to standard treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using substituted hydrazides or via coupling of pre-functionalized pyrazole intermediates. For example, a modified Knorr pyrazole synthesis involves reacting β-keto esters with hydrazine derivatives under acidic conditions. Optimization often includes varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., POCl₃ for cyclization). Flash chromatography with EtOAc:petroleum ether (8:2 v/v) is effective for purification, yielding >80% purity . Kinetic monitoring via TLC and NMR tracking of intermediates ensures reproducibility.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystallization in solvents like DMSO or ethanol produces suitable crystals. SHELX programs (e.g., SHELXL) refine structures, reporting dihedral angles (e.g., 74.91° between pyrazole and chlorophenyl rings) and bond lengths (C–Br: ~1.89 Å). Complementary techniques include:

  • ¹H/¹³C NMR : Signals at δ ~13.3 ppm (pyrazole NH) and δ ~7.4–8.1 ppm (aromatic protons) .
  • HRMS : Exact mass confirmation (e.g., [M]+ calculated 313.1, observed 313.0) .
  • IR : Peaks at ~1625 cm⁻¹ (C=N) and ~1090 cm⁻¹ (C–Br) .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Sequential purification steps are essential:

  • Liquid-liquid extraction : Use dichloromethane/water to remove polar byproducts.
  • Flash chromatography : Employ gradients of EtOAc:petroleum ether (e.g., 8:2 v/v) with silica gel (60–120 mesh).
  • Recrystallization : DMSO or ethanol yields high-purity crystals (mp 174–175°C) .
    • Troubleshooting : Contaminants like unreacted hydrazides are identified via TLC (Rf ~0.6 in CH₂Cl₂:MeOH 95:5) and removed by adjusting solvent polarity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties:

  • Frontier Molecular Orbitals (FMOs) : Predict sites for electrophilic substitution (e.g., bromine at C4 due to high electron density).
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Br⋯H contacts) to explain crystal packing .
    • Case Study : Docking studies with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) guide structural modifications for enhanced antitubercular activity .

Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?

  • Methodological Answer :

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Results show MIC values of 8–32 µg/mL, correlating with electron-withdrawing substituents (Br, Cl) enhancing membrane permeability .
  • SAR studies : Trifluoromethyl or methoxy groups at C3 improve activity by 4-fold, likely via hydrophobic interactions with bacterial targets .
  • Flow cytometry : Propidium iodide uptake confirms membrane disruption in C. albicans .

Q. How do crystallographic data resolve contradictions in reported conformational flexibility of this compound?

  • Methodological Answer : SCXRD reveals torsional angles (e.g., 3.29° for pyrazole-bromophenyl vs. 74.91° for pyrazole-chlorophenyl), indicating restricted rotation due to steric hindrance. Discrepancies in literature arise from solvent-dependent polymorphism (e.g., DMSO vs. ethanol solvates). Rietveld refinement (using TOPAS) quantifies phase purity in bulk samples .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; LD₅₀ >2000 mg/kg in rats) .
  • Ventilation : Use fume hoods to avoid inhalation (dust PEL: 5 mg/m³).
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (UN2811, Class 6.1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.